molecular formula C32H35N3O4S2 B2783501 ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532975-11-4

ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2783501
CAS RN: 532975-11-4
M. Wt: 589.77
InChI Key: ZQZBOYCPNHCTAN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C32H35N3O4S2 and its molecular weight is 589.77. The purity is usually 95%.
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Scientific Research Applications

Rearrangement and Synthesis Techniques

  • Tricyclic Benzoisothiazoles Synthesis : A study by Klimas et al. (2016) explored the rearrangement of 3-aminobenzobthiophenes into tricyclic benzoisothiazoles, highlighting a novel azo-coupling procedure. This work sheds light on the complexity and potential of synthetic pathways involving thiophene derivatives (Klimas, Beckert, Hartmann, & Görls, 2016).

Biological Activities

  • Antimicrobial and Antioxidant Studies : Research on the synthesis of lignan conjugates via cyclopropanation, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, has demonstrated antimicrobial and antioxidant activities. Such studies indicate the potential therapeutic and preservative applications of thiophene derivatives (Raghavendra et al., 2016).

Material Science and Dye Synthesis

  • Azo Dyes from Benzo[b]thiophene Derivatives : Sabnis and Rangnekar (1989) investigated the synthesis of azo dyes from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, demonstrating the utility of such compounds in the creation of dyes with good coloration and fastness properties on polyester, hinting at applications in textile engineering (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O4S2/c1-5-39-32(38)28-24-10-8-12-26(24)41-31(28)34-29(36)21(4)40-27-18-35(25-11-7-6-9-23(25)27)16-15-33-30(37)22-14-13-19(2)20(3)17-22/h6-7,9,11,13-14,17-18,21H,5,8,10,12,15-16H2,1-4H3,(H,33,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZBOYCPNHCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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